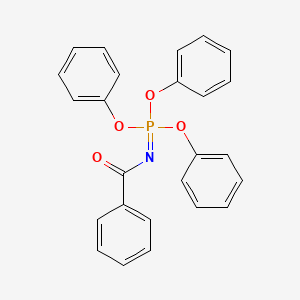![molecular formula C12H23N3O2 B14949824 (3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide](/img/structure/B14949824.png)
(3Z)-N-(butan-2-yl)-3-[2-(2-methylpropanoyl)hydrazinylidene]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE is a complex organic compound characterized by its unique structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE typically involves the reaction of sec-butylamine with isobutyryl chloride to form the corresponding amide. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final hydrazone product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazones or other derivatives.
Wissenschaftliche Forschungsanwendungen
N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyramide: A simpler amide with similar structural features but lacking the hydrazone group.
N-sec-butyl Pentedrone: Another compound with a sec-butyl group but different functional groups and applications.
Uniqueness
N-(SEC-BUTYL)-3-[(Z)-2-ISOBUTYRYLHYDRAZONO]BUTANAMIDE is unique due to its hydrazone functionality, which imparts distinct chemical reactivity and potential biological activities. This sets it apart from simpler amides and other related compounds.
Eigenschaften
Molekularformel |
C12H23N3O2 |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(3Z)-N-butan-2-yl-3-(2-methylpropanoylhydrazinylidene)butanamide |
InChI |
InChI=1S/C12H23N3O2/c1-6-9(4)13-11(16)7-10(5)14-15-12(17)8(2)3/h8-9H,6-7H2,1-5H3,(H,13,16)(H,15,17)/b14-10- |
InChI-Schlüssel |
OWYHDWGZSYDQTC-UVTDQMKNSA-N |
Isomerische SMILES |
CCC(C)NC(=O)C/C(=N\NC(=O)C(C)C)/C |
Kanonische SMILES |
CCC(C)NC(=O)CC(=NNC(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-{(E)-[(cyanoacetyl)hydrazono]methyl}-2-furyl)thio]-N-phenylacetamide](/img/structure/B14949743.png)
![N-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]glycine](/img/structure/B14949745.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14949747.png)
![(2E)-2-cyano-3-{3-methoxy-4-[(3-methylbenzyl)oxy]phenyl}-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14949748.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl 2,4-dimethylbenzenesulfonate](/img/structure/B14949762.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B14949766.png)
![5-[5-(3-chlorophenyl)furan-2-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B14949770.png)
![3-{[(2,4-dichlorophenyl)amino]methyl}-5-phenyl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14949772.png)
![4-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B14949774.png)
![2,7-bis{4-[(4-nitrophenyl)sulfanyl]phenyl}benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B14949791.png)
![3,3'-methanediylbis(6-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenol)](/img/structure/B14949805.png)
![5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14949807.png)
![6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14949808.png)
